Heparin sodium salt is a highly sulfated glycosaminoglycan that serves primarily as an anticoagulant in medical applications. It is derived from animal tissues, predominantly porcine intestinal mucosa or bovine lungs, and is classified under the category of low molecular weight heparins and unfractionated heparins. The compound plays a crucial role in preventing blood clot formation and is widely used in various therapeutic protocols.
Heparin sodium salt is sourced from the mucosal tissues of animals, particularly pigs and cows. The extraction process involves the isolation of heparin from mast cells found in these tissues. Heparin is classified into two main categories:
The synthesis of heparin sodium salt can be approached through several methods:
Heparin sodium salt consists of alternating units of glucuronic acid (or iduronic acid) and N-acetylglucosamine, heavily sulfated at various positions. The molecular formula can be represented as with a molecular weight ranging approximately between 5,000 to 30,000 Da depending on its source and processing.
Heparin sodium salt participates in several chemical reactions:
Heparin sodium salt has diverse applications in medical science:
Enzymatic hydrolysis has replaced harsh chemical treatments as the standard for liberating heparin from tissue matrices. Contemporary protocols use proteases like papain or alkaline-AK to selectively cleave heparin-protein complexes in porcine intestinal mucosa. Subsequent salt decomposition involves adding saturated ammonium sulfate to precipitate impurities while keeping heparin in solution. The critical innovation lies in the sequential optimization of enzymatic and salting-out steps:
Table 1: Heparin Yield by Enzymatic Hydrolysis Method
Enzyme | Concentration | Heparin Yield (mg/kg mucosa) |
---|---|---|
Alkaline-AK | 0.5% | 1,905 |
Papain | 0.25% | 1,697 |
Trypsin | 0.25% | 1,718 |
Data derived from pig by-product extraction studies [2].
This integrated approach minimizes heparin degradation while achieving >95% purity before chromatographic polishing [4].
Porcine intestinal mucosa remains the primary industrial heparin source due to its high heparin concentration (160–260 mg/kg) and regulatory acceptance [1]. Extraction efficiency varies significantly across tissue types, necessitating precise pre-processing:
Table 2: Heparin Distribution in Porcine Tissues
Tissue Source | Heparin Yield (mg/kg) |
---|---|
Liver | 439 |
Lung | 127 |
Heart | 398 |
Small Intestine | 197 |
Large Intestine | 239 |
Optimized extraction data from enzymatic processing [2].
Yield optimization hinges on reducing processing time and implementing cold-chain logistics during mucosa collection [1] [2].
Purification leverages heparin’s high negative charge density (–OSO₃⁻ and –COO⁻ groups) for selective isolation:
Post-purification, heparin is converted to its sodium salt through ion-exchange precipitation using NaCl/ethanol mixtures, yielding >98% pure material [7].
Industrial heparin production faces persistent hurdles in quality control and process efficiency:
Table 3: Adsorbent Performance in Heparin Purification
Adsorbent Type | Heparin Capacity (mg·g⁻¹) | Regeneration Cycles | Cost Index |
---|---|---|---|
QDADE (DE-based) | 16.3 | >5 | Low |
Amberlite FPA98 | 11.7 | >10 | High |
DEAE-Cellulose | 9.2 | >3 | Medium |
Comparative data from diatomaceous earth and resin-based systems [7].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0